molecular formula C10H17N B2458610 2-But-3-ynyl-1-methylpiperidine CAS No. 2228650-54-0

2-But-3-ynyl-1-methylpiperidine

Cat. No.: B2458610
CAS No.: 2228650-54-0
M. Wt: 151.253
InChI Key: REEAABQKIHOOJP-UHFFFAOYSA-N
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Description

2-But-3-ynyl-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique structure, which includes an alkyne group (but-3-ynyl) and a methyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynyl-1-methylpiperidine typically involves the alkylation of piperidine with an appropriate alkyne precursor. One common method includes the reaction of 1-methylpiperidine with 3-butyne-1-bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 2-But-3-ynyl-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-But-3-ynyl-1-methylpiperidine involves its interaction with specific molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to participate in diverse chemical pathways, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Uniqueness: 2-But-3-ynyl-1-methylpiperidine stands out due to its combination of an alkyne group and a methyl group on the piperidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-but-3-ynyl-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEAABQKIHOOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228650-54-0
Record name 2-(but-3-yn-1-yl)-1-methylpiperidine
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